![molecular formula C5H7N3O2 B1532110 N'-Hydroxy-5-methylisoxazole-3-carboximidamide CAS No. 90585-88-9](/img/structure/B1532110.png)
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Overview
Description
N'-Hydroxy-5-methylisoxazole-3-carboximidamide is a chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 5-methylisoxazole-3-carboximidamide with hydroxylamine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N'-Hydroxy-5-methylisoxazole-3-carboximidamide may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity of the compound. The process may also include the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-5-methylisoxazole-3-carboximidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, typically in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines, often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N'-Hydroxy-5-methylisoxazole-3-carboximidamide has been investigated for its potential therapeutic applications, particularly as a pharmacological agent targeting various diseases.
Anticancer Activity
Research has indicated that derivatives of this compound can act as inhibitors in cancer cell lines. For instance, aminopyrazole amide derivatives synthesized from it have shown efficacy as Raf kinase inhibitors in melanoma cells .
Case Study: Raf Kinase Inhibition
In a study exploring the effects of aminopyrazole amide derivatives on melanoma cells, this compound was utilized to synthesize compounds that inhibited the growth of these cells effectively. The results demonstrated a significant reduction in cell proliferation when treated with these derivatives, highlighting their potential as anticancer agents.
Neurological Applications
The compound has been studied for its effects on sodium channels, which are crucial in the treatment of neurological disorders.
Sodium Channel Modulation
This compound has been identified as a potential modulator of TTX-sensitive sodium channels, which are implicated in various neurological conditions such as epilepsy and neuropathic pain .
Case Study: Sodium Channel Modulators
A patent describes the development of new sodium channel modulators based on isoxazole derivatives, including this compound. These compounds demonstrated improved pharmacokinetic properties and reduced side effects compared to existing treatments for epilepsy and chronic pain .
Synthesis and Chemical Reactions
The compound serves as a versatile building block in organic synthesis.
Synthetic Applications
It can be employed in various chemical reactions, including:
- Click reactions for synthesizing complex organic molecules.
- Oligomeric alkyl carbodiimide esterification reactions .
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties.
Functional Materials
Research indicates that compounds derived from this compound can be used to create functional materials with applications in sensors and drug delivery systems due to their unique chemical properties .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Medicinal Chemistry | Anticancer agents | Raf kinase inhibitors reduce melanoma cell proliferation |
Neurology | Sodium channel modulators | Improved pharmacokinetics and reduced side effects in epilepsy |
Organic Synthesis | Building block for complex organic reactions | Utilized in click reactions and esterification |
Material Science | Development of functional materials | Potential use in sensors and drug delivery systems |
Mechanism of Action
The mechanism by which N'-Hydroxy-5-methylisoxazole-3-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological or chemical activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-Hydroxy-4-methylisoxazole-3-carboximidamide
N'-Hydroxy-3-methylisoxazole-4-carboximidamide
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Biological Activity
N'-Hydroxy-5-methylisoxazole-3-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on various research studies and findings.
- Chemical Formula : CHNO
- Molecular Weight : 141.13 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which can affect cell proliferation and immune responses .
- Modulation of Apoptotic Pathways : Studies suggest that this compound may influence apoptosis by targeting various signaling pathways, including MAPK and JNK pathways, which are critical in renal cell apoptosis .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Case Studies
- Renal Protection :
- Cancer Cell Lines :
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity Assays : Utilizing MTT assays, researchers found that the compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic activity .
- Inflammation Modulation : In vitro studies showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in renal cells exposed to inflammatory stimuli .
Properties
IUPAC Name |
N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWRKYFOQTWFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651699 | |
Record name | 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90585-88-9 | |
Record name | 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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